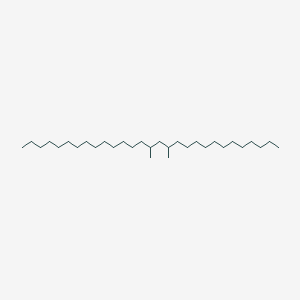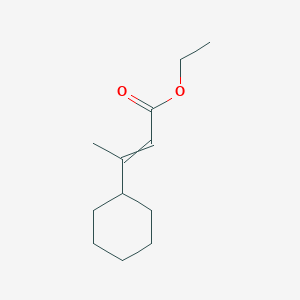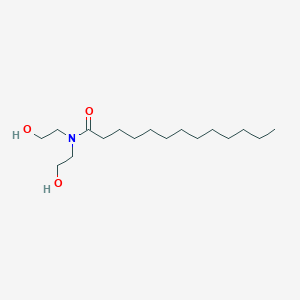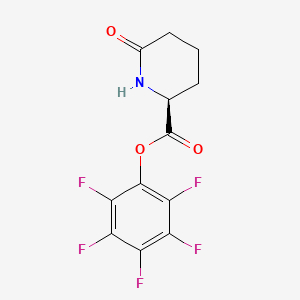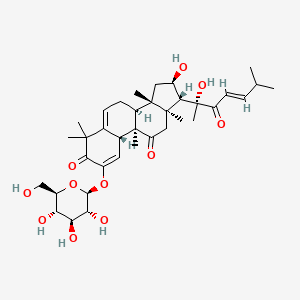![molecular formula C14H7ClN4 B14442914 2-Chloroquinoxalino[2,3-c]cinnoline CAS No. 75608-90-1](/img/structure/B14442914.png)
2-Chloroquinoxalino[2,3-c]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroquinoxalino[2,3-c]cinnoline is a heterocyclic compound that belongs to the class of polyaza heterocycles It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline typically involves the halogenation of quinoxalino[2,3-c]cinnoline. One common method includes the reaction of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride in chloroform solution. This reaction yields a highly insoluble, deep blue adduct, which, upon treatment with aqueous sodium hydroxide, produces 10-chloroquinoxalino[2,3-c]cinnoline in high overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2-Chloroquinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:
Halogenation: The compound can be further halogenated to produce derivatives such as 10-bromoquinoxalino[2,3-c]cinnoline.
Nucleophilic Substitution: It readily undergoes methoxydechlorination when treated with sodium methoxide.
Common Reagents and Conditions
Hydrogen Chloride: Used in the halogenation process to introduce chlorine atoms.
Sodium Methoxide: Employed in nucleophilic substitution reactions to replace chlorine atoms with methoxy groups.
Major Products Formed
10-Chloroquinoxalino[2,3-c]cinnoline: Formed from the halogenation of quinoxalino[2,3-c]cinnoline.
Methoxy-substituted Derivatives: Produced through nucleophilic substitution reactions.
科学研究应用
2-Chloroquinoxalino[2,3-c]cinnoline has diverse applications in scientific research, including:
作用机制
The mechanism of action of 2-Chloroquinoxalino[2,3-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and halogenation reactions, which can modify its chemical structure and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
相似化合物的比较
2-Chloroquinoxalino[2,3-c]cinnoline can be compared with other similar compounds, such as:
Quinoxalino[2,3-c]cinnoline: The parent compound from which this compound is derived.
10-Bromoquinoxalino[2,3-c]cinnoline: A halogenated derivative with similar chemical properties.
9,10-Dichloroquinoxalino[2,3-c]cinnoline: Another chlorinated derivative that undergoes nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific halogenation pattern and reactivity, which distinguishes it from other related compounds.
属性
CAS 编号 |
75608-90-1 |
|---|---|
分子式 |
C14H7ClN4 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
2-chlorocinnolino[4,3-b]quinoxaline |
InChI |
InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H |
InChI 键 |
ARXGYNNGULSZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


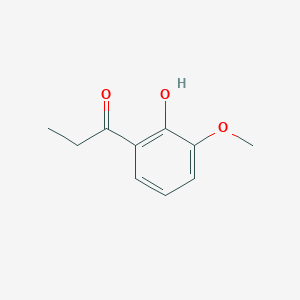

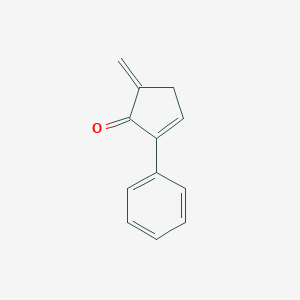

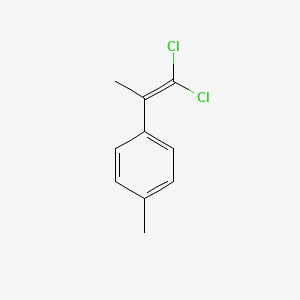
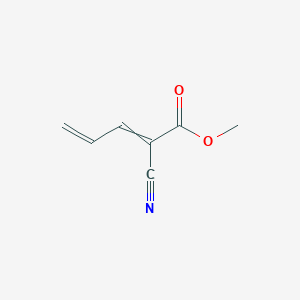
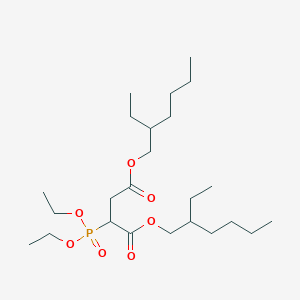
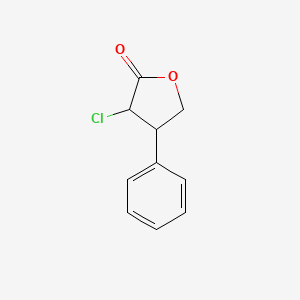
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
